2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a combination of fluorophenyl, piperazine, pyrimidine, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorophenyl piperazine derivative, followed by its reaction with pyrimidine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in batch or continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine or acetamide groups, leading to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-fluoro phenethyl)piperidin-4-yl)-n-(2-fluorophenyl)propionamide
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
Uniqueness
2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H24FN5OS |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H24FN5OS/c1-17-6-2-4-8-19(17)27-22(30)15-31-23-14-21(25-16-26-23)29-12-10-28(11-13-29)20-9-5-3-7-18(20)24/h2-9,14,16H,10-13,15H2,1H3,(H,27,30) |
InChI Key |
BFWIISRQWSDZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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